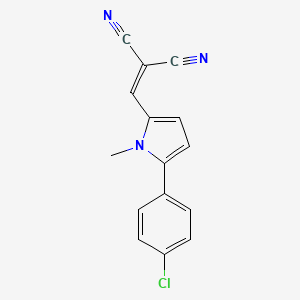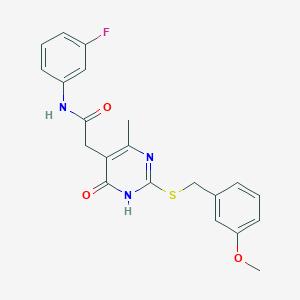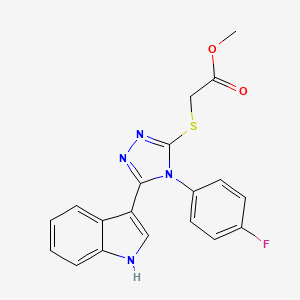![molecular formula C14H10Cl3NOS B2391559 2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-58-3](/img/structure/B2391559.png)
2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide, otherwise known as 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as biomedical and pharmaceutical research. This compound has been studied for its ability to act as a potent inhibitor of several enzymes and proteins, making it a promising tool for drug development.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has been studied for its potential applications in various fields, such as drug development and biomedical research. This compound has been found to act as a potent inhibitor of several enzymes and proteins, such as human cytochrome P450 3A4 and CYP2D6, making it a promising tool for drug development. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential therapeutic agent for the treatment of infectious diseases.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide is not yet fully understood. However, it is believed to bind to the active site of the enzyme or protein it is targeting, which results in the inhibition of its activity. Additionally, it has been shown to interact with several other molecules, such as DNA and RNA, which could potentially explain its antimicrobial and antifungal properties.
Biochemical and Physiological Effects
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins, such as human cytochrome P450 3A4 and CYP2D6, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been shown to have antimicrobial and antifungal properties, which could potentially be used to treat infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in large-scale experiments. Additionally, it has a relatively low toxicity, making it safe to use in laboratory settings. However, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide. One potential direction is to further study its mechanism of action in order to better understand how it interacts with various enzymes and proteins. Additionally, further research could be done to explore its potential applications in drug development and biomedical research. Additionally, it could be studied for its potential therapeutic benefits in the treatment of infectious diseases. Finally, further research could be done to explore its potential as a pesticide and herbicide.
Synthesemethoden
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide can be synthesized using several different methods. The most commonly used method is a reaction between 2-chlorobenzyl chloride and 2,4-dichlorophenylsulfanilamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out at room temperature and is followed by the addition of a solvent, such as ethanol or water, to facilitate the reaction. The product of this reaction is then purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-5-6-12(11(17)7-9)18-14(19)8-20-13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOEQGSODYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

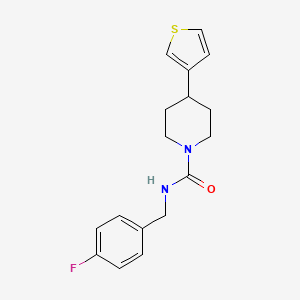
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)
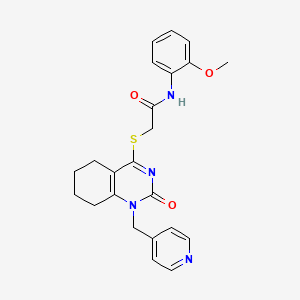
![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)
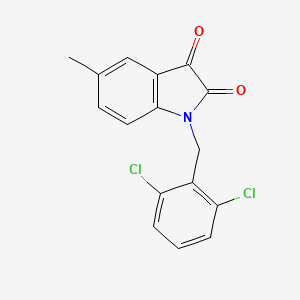
![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)


![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
